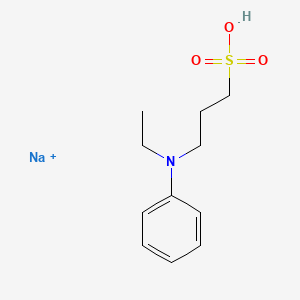
sodium;3-(N-ethylanilino)propane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;3-(N-ethylanilino)propane-1-sulfonic acid: is a chemical compound with the molecular formula C11H16NNaO3S. It is commonly used in biochemical research due to its unique properties and applications. This compound is also known by other names such as N-ethyl-N-(3-sulfopropyl)aniline sodium salt and 3-(N-ethylanilino)propanesulfonic acid sodium salt .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium;3-(N-ethylanilino)propane-1-sulfonic acid typically involves the reaction of N-ethylaniline with 1,3-propanesultone in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the sulfonic acid group is introduced into the aniline derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is usually purified through recrystallization or other suitable methods to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium;3-(N-ethylanilino)propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions
Major Products Formed: The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted aniline compounds .
Applications De Recherche Scientifique
Sodium;3-(N-ethylanilino)propane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Medicine: It is used in the development of pharmaceuticals and as a diagnostic reagent.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of sodium;3-(N-ethylanilino)propane-1-sulfonic acid involves its interaction with various molecular targets and pathways. The sulfonic acid group plays a crucial role in its biochemical activity, allowing it to act as a buffer and participate in various chemical reactions. The compound can interact with enzymes, proteins, and other biomolecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
3-(N-morpholino)propanesulfonic acid: Another sulfonic acid derivative used as a buffer in biochemical research.
Sodium 3-(N-ethylamino)propanesulfonate: A similar compound with slight variations in its chemical structure and applications
Uniqueness: Sodium;3-(N-ethylanilino)propane-1-sulfonic acid is unique due to its specific chemical structure, which imparts distinct properties and applications. Its ability to act as a buffer and participate in various chemical reactions makes it valuable in both research and industrial settings .
Propriétés
Formule moléculaire |
C11H17NNaO3S+ |
|---|---|
Poids moléculaire |
266.31 g/mol |
Nom IUPAC |
sodium;3-(N-ethylanilino)propane-1-sulfonic acid |
InChI |
InChI=1S/C11H17NO3S.Na/c1-2-12(9-6-10-16(13,14)15)11-7-4-3-5-8-11;/h3-5,7-8H,2,6,9-10H2,1H3,(H,13,14,15);/q;+1 |
Clé InChI |
FFJBIXKLISICDT-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCCS(=O)(=O)O)C1=CC=CC=C1.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11825607.png)
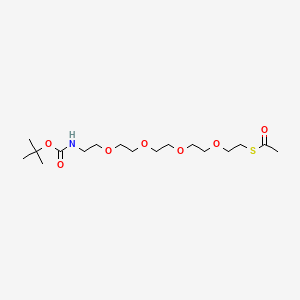
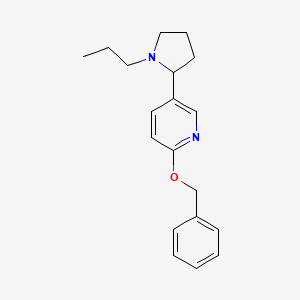
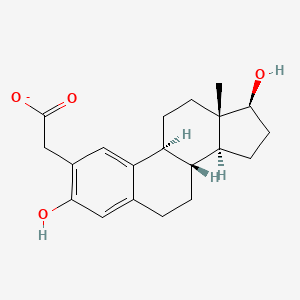
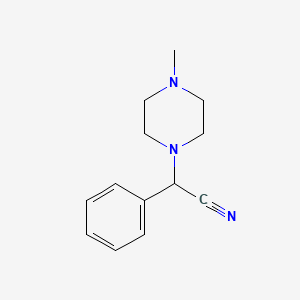


![(1'R,2S,8'aR)-1'-(prop-1-en-2-yl)-hexahydro-1'H-spiro[aziridine-2,2'-indolizine]](/img/structure/B11825638.png)

![2-(4-Bromophenyl)dibenzo[f,h]quinoxaline](/img/structure/B11825653.png)
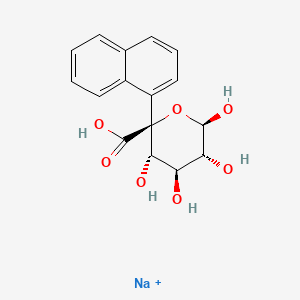

![methyl (E)-6-(5-(acetoxymethyl)-7-methoxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate](/img/structure/B11825666.png)
